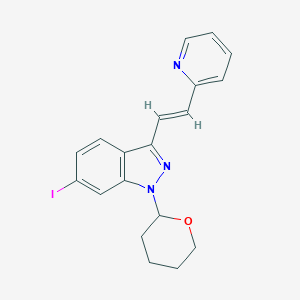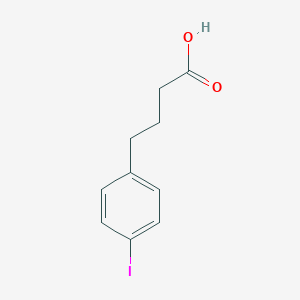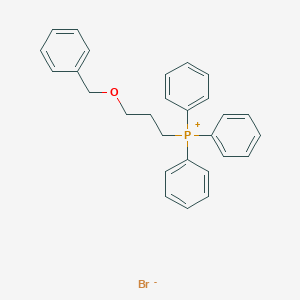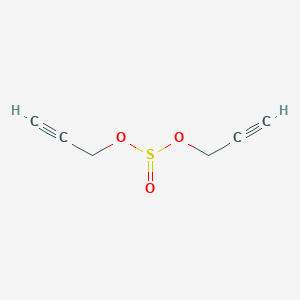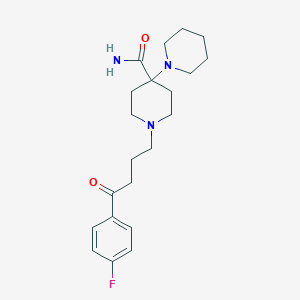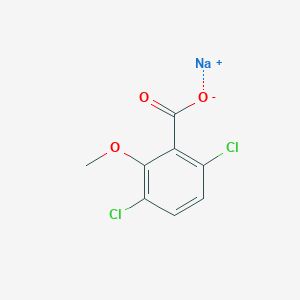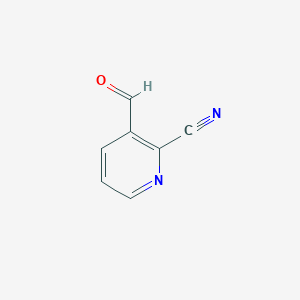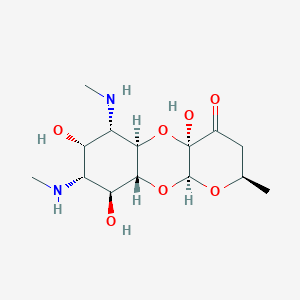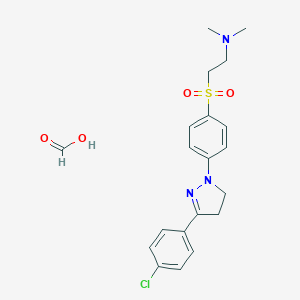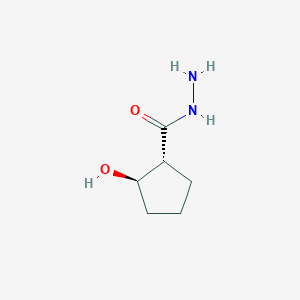
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide, also known as (R,R)-HPC, is a chiral hydrazide compound that has been studied for its potential applications in medicinal chemistry. The compound is synthesized through a multi-step process that involves the reaction of cyclopentanone with hydrazine hydrate, followed by resolution of the resulting racemic mixture to obtain the desired enantiomer. (R,R)-HPC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of (R,R)-HPC is not fully understood, but it is thought to involve the inhibition of specific enzymes or pathways involved in various biological processes. For example, (R,R)-HPC has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This inhibition may be responsible for the compound's anti-inflammatory and antitumor effects.
Efectos Bioquímicos Y Fisiológicos
(R,R)-HPC has been found to exhibit a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential to inhibit enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibacterial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (R,R)-HPC is its relatively simple synthesis method, which makes it accessible to researchers. However, the compound's low solubility in water may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on (R,R)-HPC. One area of interest is the development of new drugs based on the compound's scaffold. Researchers may also investigate the compound's potential as an inhibitor of enzymes involved in bacterial cell wall biosynthesis, which could lead to the development of new antibacterial agents. Additionally, further studies may be conducted to better understand the compound's mechanism of action and its effects on various biological processes.
Métodos De Síntesis
The synthesis of (R,R)-HPC involves several steps, starting with the reaction of cyclopentanone with hydrazine hydrate to yield the corresponding hydrazone. The hydrazone is then resolved using a chiral resolving agent, such as tartaric acid, to obtain the desired enantiomer. The final step involves the conversion of the enantiomer to the corresponding carbohydrazide by treatment with phosgene.
Aplicaciones Científicas De Investigación
(R,R)-HPC has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The compound has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. (R,R)-HPC has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibacterial agents.
Propiedades
Número CAS |
130023-72-2 |
|---|---|
Nombre del producto |
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide |
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(1R,2R)-2-hydroxycyclopentane-1-carbohydrazide |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(10)4-2-1-3-5(4)9/h4-5,9H,1-3,7H2,(H,8,10)/t4-,5-/m1/s1 |
Clave InChI |
WJADOCJMCWWZQH-RFZPGFLSSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)O)C(=O)NN |
SMILES |
C1CC(C(C1)O)C(=O)NN |
SMILES canónico |
C1CC(C(C1)O)C(=O)NN |
Sinónimos |
Cyclopentanecarboxylic acid, 2-hydroxy-, hydrazide, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



